![molecular formula C13H13Cl2N B11863554 4,6-Dichloro-3-isopropyl-2-methylquinoline](/img/structure/B11863554.png)
4,6-Dichloro-3-isopropyl-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-3-isopropyl-2-methylquinoline is a quinoline derivative with the molecular formula C13H13Cl2N. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-isopropyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method involves the use of microwave irradiation, which has been shown to be an efficient and eco-friendly approach for synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Quinoline derivatives, including 4,6-Dichloro-3-isopropyl-2-methylquinoline, have been investigated for their anticancer properties. A study highlighted the synthesis of quinoline derivatives that exhibited significant anti-proliferative activity against various human cancer cell lines. The presence of halogen substituents, such as chlorine, has been linked to enhanced biological activity against cancer cells, indicating that compounds like this compound may serve as promising candidates in cancer therapy .
Antimicrobial Activity
Research has shown that quinoline derivatives possess antimicrobial properties. A study focusing on the synthesis of new quinoline derivatives demonstrated their effectiveness against bacterial strains and fungi. The compound's structural features contribute to its ability to inhibit microbial growth, making it a potential candidate for developing new antimicrobial agents .
Insecticidal Applications
Larvicidal Effects
The compound's structural similarity to other known insecticides has led to investigations into its larvicidal effects against mosquito vectors responsible for diseases such as malaria and dengue. A recent study synthesized novel quinoline derivatives that demonstrated significant larvicidal and pupicidal activities, suggesting that this compound could be explored for its potential use in vector control strategies .
Synthetic Applications
Intermediate in Drug Synthesis
this compound can act as an intermediate in the synthesis of other biologically active compounds. Its unique chemical structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The versatility of this compound makes it valuable in the design and synthesis of novel therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to the disruption of metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylquinoline: This compound shares a similar structure but lacks the isopropyl group, which can affect its reactivity and biological activity.
2-Methylquinoline: Another related compound, which is simpler in structure and often used as a starting material for synthesizing more complex quinoline derivatives.
Uniqueness
4,6-Dichloro-3-isopropyl-2-methylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of both chlorine and isopropyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a pharmaceutical agent .
Biological Activity
4,6-Dichloro-3-isopropyl-2-methylquinoline (CAS No. 40528-00-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₀Cl₂N
- Molecular Weight : 203.67 g/mol
- Structure : The compound features a quinoline core with two chlorine substituents and an isopropyl group, which may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the chlorination of 2-methylquinoline derivatives. Various methods have been explored, including:
- Electrophilic Aromatic Substitution : Chlorination reactions under controlled conditions to introduce chlorine atoms at the desired positions.
- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace hydrogen atoms in specific positions on the quinoline ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound has shown promising results in anticancer studies. Specifically, it has been tested against several human cancer cell lines:
Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.96 | Induction of apoptosis |
HCT116 (Colon) | >128 | ERK signaling pathway modulation |
OVCAR-3 (Ovarian) | 15.50 | Cell cycle arrest |
The mechanism involves the induction of apoptotic pathways and modulation of critical signaling cascades such as ERK, highlighting its potential as a lead compound for anticancer drug development .
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated that this compound outperformed several analogs in inhibiting bacterial growth, particularly against Gram-positive bacteria . -
Cancer Cell Line Evaluation :
In a detailed investigation involving multiple cancer cell lines, the compound was found to significantly inhibit cell proliferation and induce apoptosis in MCF-7 and OVCAR-3 cells. The study emphasized the importance of further exploring its structure-activity relationship to optimize efficacy .
Properties
Molecular Formula |
C13H13Cl2N |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
4,6-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3 |
InChI Key |
OOZCTRCAWXUUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.